N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-11(18)16-5-2-12(23-16)6-7-17-24(19,20)13-3-4-14-15(10-13)22-9-8-21-14/h2-5,10,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVBQUZIUAJYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of thiophene with acetyl chloride in the presence of stannic chloride to form 2-acetylthiophene . This intermediate is then subjected to further reactions to introduce the ethyl group and the benzodioxine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity, while the thiophene and benzodioxine moieties can interact with various biological pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Bromoethyl derivative 5a showed broad-spectrum inhibition against E. coli and S. typhi, comparable to ciprofloxacin .
- Compound 7l demonstrated potent antimicrobial activity with low hemolytic toxicity, suggesting a favorable therapeutic index .
- The acetylthiophen group in the target compound may enhance lipophilicity and target binding compared to simpler alkyl or aryl substituents.
Enzyme Inhibition Potential
Lipoxygenase (LOX) and other enzyme inhibition data highlight substituent-dependent effects:
Key Observations :
- Bulky substituents (e.g., phenylpropyl, chlorobenzyl) correlate with LOX inhibition, possibly due to hydrophobic interactions .
- The acetylthiophen group in the target compound could modulate enzyme binding via acetyl-mediated hydrogen bonding or thiophene π-stacking.
Structural and Pharmacokinetic Comparisons
Key Observations :
- The acetylthiophen group may improve solubility compared to highly lipophilic substituents (e.g., trifluoromethyl).
Biological Activity
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by:
- Molecular Formula : C14H16N2O3S
- IUPAC Name : this compound
- Functional Groups : Contains a thiophene ring, sulfonamide group, and a benzodioxine moiety.
These structural features contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antitumor properties. For example, the evaluation of related compounds showed significant inhibition of cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 |
| Compound 6 | HCC827 | 6.48 ± 0.11 |
| Compound 9 | NCI-H358 | 20.46 ± 8.63 |
These results indicate that the compound may have selective cytotoxicity towards cancer cells while maintaining lower toxicity toward normal cells .
Antimicrobial Activity
The antimicrobial potential of similar thiophene derivatives has also been explored. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed a moderate antibacterial effect:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in tumor cells.
- Antimicrobial Mechanism : The compound might disrupt bacterial cell wall synthesis or function through interaction with specific enzymes.
Case Studies
Several case studies have explored the efficacy of compounds within the same class as this compound:
- Study on Lung Cancer Cell Lines : A study reported that compounds exhibited significant cytotoxicity against A549 and HCC827 cell lines while sparing normal lung fibroblasts (MRC-5), indicating potential for selective targeting in lung cancer therapy .
- Antimicrobial Testing : Another study demonstrated that thiophene derivatives showed varying degrees of antimicrobial activity against both bacterial strains tested, suggesting their utility in treating infections caused by resistant bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
